3,7-Dimethylnona-2,6-dienal
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Overview
Description
3,7-Dimethylnona-2,6-dienal is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a fruity aroma, commonly used as a fragrance and flavoring agent . This compound is also known for its presence in various essential oils and its application in the perfume industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnona-2,6-dienal can be achieved through a two-step process starting from 3,7-dimethylnon-6-en-1-yn-3-ol . The first step involves the conversion of 3,7-dimethylnon-6-en-1-yn-3-ol to this compound through a series of chemical reactions under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity . The process may include catalytic hydrogenation, oxidation, and other techniques to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylnona-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: 3,7-Dimethylnona-2,6-dienoic acid.
Reduction: 3,7-Dimethylnona-2,6-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylnona-2,6-dienal has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnona-2,6-dienal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects . The aldehyde group plays a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylnona-2,6-dien-1-ol: Similar in structure but with an alcohol group instead of an aldehyde.
3,7-Dimethylnona-2,6-dienenitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness
3,7-Dimethylnona-2,6-dienal is unique due to its strong fruity aroma and its versatility in undergoing various chemical reactions. Its aldehyde group makes it highly reactive and suitable for a wide range of applications in different fields .
Properties
CAS No. |
41448-29-7 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,6E)-3,7-dimethylnona-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8-9H,4-5,7H2,1-3H3/b10-6+,11-8+ |
InChI Key |
BCEQJZNLIKMDEU-NSJFVGFPSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/C=O)/C)/C |
SMILES |
CCC(=CCCC(=CC=O)C)C |
Canonical SMILES |
CCC(=CCCC(=CC=O)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
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